2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
2-Methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a small-molecule organic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a benzamide group and at the 4-position with a 4-methoxyphenyl ring. The benzamide moiety is further substituted with a methoxy group at the 2-position (ortho to the amide bond). This compound belongs to a class of 1,2,5-oxadiazole derivatives, which are known for their structural rigidity, metabolic stability, and diverse biological activities, including antiparasitic and anticancer properties .
Key structural features:
- 1,2,5-Oxadiazole core: Imparts electron-withdrawing character and planar geometry.
- 4-Methoxyphenyl substituent: Enhances lipophilicity and may influence π-π stacking interactions.
Properties
IUPAC Name |
2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-22-12-9-7-11(8-10-12)15-16(20-24-19-15)18-17(21)13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFHJBPEBJAJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-methoxyphenylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The final step involves the acylation of the oxadiazole derivative with 2-methoxybenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid and 4-methoxybenzoic acid.
Reduction: Formation of 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzylamine.
Substitution: Formation of halogenated derivatives such as 2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide.
Scientific Research Applications
2-Methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
The structural and functional attributes of 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can be compared to related compounds in terms of substituent effects, synthesis, and biological activity. Below is a detailed analysis:
Substituent Variations on the Benzamide Group
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃) on the benzamide enhance biological activity by improving target binding .
- Methoxy vs. Ethoxy : Ethoxy substituents increase lipophilicity but may reduce solubility compared to methoxy .
Substituent Variations on the Oxadiazole Ring
Key Observations :
- Amino groups on the oxadiazole ring improve hydrogen-bonding capacity and solubility .
- Nitrophenyl substituents are often reduced to aminophenyl derivatives to enhance bioactivity .
Physicochemical and Spectroscopic Comparisons
| Property | 2-Methoxy Target Compound | N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide | 2-Ethoxy Analog (MFCD07426311) |
|---|---|---|---|
| Melting Point (°C) | Not reported | 174 | 118–121 |
| IR ν(C=O) (cm⁻¹) | ~1680 (predicted) | 1663–1682 | 1680 |
| ¹H NMR δ(OCH₃) (ppm) | ~3.8–4.0 | N/A | 1.4 (CH₃ of ethoxy) |
| LogP | ~2.8 (predicted) | 3.5 | 3.2 |
Key Observations :
Biological Activity
2-Methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound that belongs to the class of benzamides and features a methoxy group, a methoxyphenyl group, and an oxadiazole ring. This unique structure contributes to its potential biological activities, which have garnered interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 325.32 g/mol
- CAS Number : 872868-43-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The oxadiazole ring enhances binding affinity and specificity, allowing the compound to modulate enzyme activity effectively. This modulation can lead to inhibition of key pathways involved in various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have shown significant activity against various cancer cell lines:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| Human Colon Adenocarcinoma | 92.4 | |
| Human Lung Adenocarcinoma | 92.4 | |
| Breast Cancer (MCF-7) | 3.1 | |
| Gastric Carcinoma | 92.4 |
These findings suggest that the compound may serve as a lead for developing anticancer agents.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. The oxadiazole derivatives exhibit inhibition against cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory pathway. This inhibition can potentially reduce inflammation in various conditions.
Structure-Activity Relationship (SAR)
The presence of the oxadiazole ring is crucial for the biological activity of this compound. Studies indicate that modifications on the benzamide structure can significantly alter potency and selectivity against different biological targets. For example, substituents on the aromatic rings can enhance or diminish binding affinity.
Case Studies
In a study exploring novel oxadiazole derivatives, compounds similar to this compound were synthesized and evaluated for their biological activities:
-
Antiproliferative Studies :
- Compounds were tested against a panel of cancer cell lines.
- Results indicated that modifications on the methoxy groups improved antiproliferative activity significantly compared to unsubstituted analogs.
-
Enzyme Inhibition Assays :
- The compound demonstrated moderate inhibition against human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), suggesting its potential as a therapeutic agent in metabolic diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
